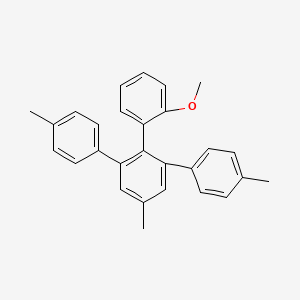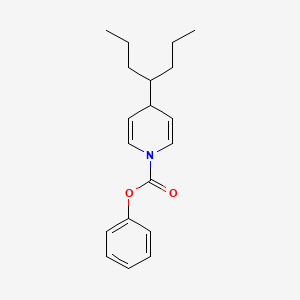![molecular formula C16H12O2S B12606696 Methyl 3-[(phenylethynyl)sulfanyl]benzoate CAS No. 648436-23-1](/img/structure/B12606696.png)
Methyl 3-[(phenylethynyl)sulfanyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(phenylethynyl)sulfanyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a phenylethynyl sulfanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(phenylethynyl)sulfanyl]benzoate typically involves the esterification of 3-[(phenylethynyl)sulfanyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-[(phenylethynyl)sulfanyl]benzoic acid+methanolacid catalystmethyl 3-[(phenylethynyl)sulfanyl]benzoate+water
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Photocatalytic methods have also been explored for the synthesis of ester derivatives, which involve single electron transfer, energy transfer, or other radical procedures .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(phenylethynyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylethynyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-[(phenylethynyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and crystal engineering.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3-[(phenylethynyl)sulfanyl]benzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative. The phenylethynyl sulfanyl moiety can interact with various biological targets, potentially affecting enzyme activity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: An ester with a simpler structure, lacking the phenylethynyl sulfanyl group.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester derivative with a propyl group.
Uniqueness
Methyl 3-[(phenylethynyl)sulfanyl]benzoate is unique due to the presence of the phenylethynyl sulfanyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
648436-23-1 |
|---|---|
Formule moléculaire |
C16H12O2S |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
methyl 3-(2-phenylethynylsulfanyl)benzoate |
InChI |
InChI=1S/C16H12O2S/c1-18-16(17)14-8-5-9-15(12-14)19-11-10-13-6-3-2-4-7-13/h2-9,12H,1H3 |
Clé InChI |
QKDGOJWXZUAHHG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC=C1)SC#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


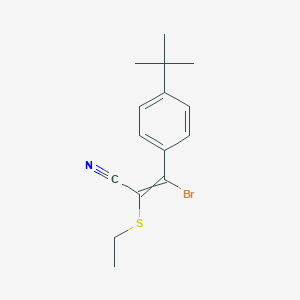
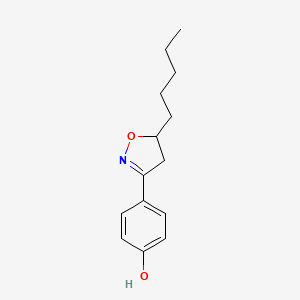

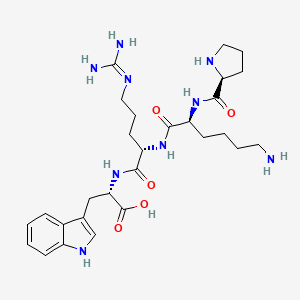
![N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606627.png)
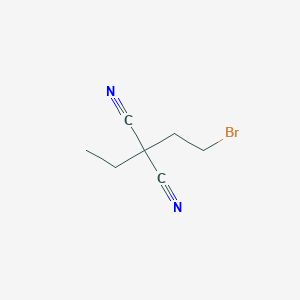
![2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran](/img/structure/B12606653.png)
![7-[(3,5-Difluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12606659.png)
![[7-(trifluoromethyl)-9H-carbazol-3-yl]urea](/img/structure/B12606671.png)
![[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid](/img/structure/B12606676.png)
